N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability. These properties can often be predicted using computational chemistry .Scientific Research Applications
Potential Antiasthma Agents
Research on triazolo[1,5-c]pyrimidines, which share a similar triazole and pyrimidine core structure with the compound of interest, has identified several derivatives with potential as mediator release inhibitors, suggesting applications in treating asthma. These compounds were found to inhibit histamine release, a critical factor in asthma exacerbation, indicating a pathway for developing new antiasthma agents (Medwid et al., 1990).
Anticancer Effects
Modifications of related triazolopyrimidine acetamides have demonstrated remarkable anticancer effects and reduced toxicity, highlighting the potential for derivatives of the compound to serve as effective anticancer agents. This research underscores the importance of the acetamide group and its replacements in enhancing antiproliferative activity and reducing toxicity, offering a promising direction for cancer therapy (Xiao-meng Wang et al., 2015).
Radioligand Imaging
Compounds within the triazolopyrimidine class have been developed as selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), suggesting potential applications in neurology and oncology for diagnostic imaging and research purposes. These developments provide a basis for the use of similar compounds in the development of diagnostic tools (Dollé et al., 2008).
Antimicrobial Activity
Studies on triazolo and pyrimidine derivatives have identified several compounds with potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This research avenue suggests that similar structures could be explored for new antimicrobial agents, addressing the growing concern of antibiotic resistance (C. S. Reddy et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4/c1-27-13-5-2-4-12(8-13)24-17-16(21-22-24)18(26)23(11-20-17)10-15(25)19-9-14-6-3-7-28-14/h2-8,11H,9-10H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJHYTHJJQFQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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